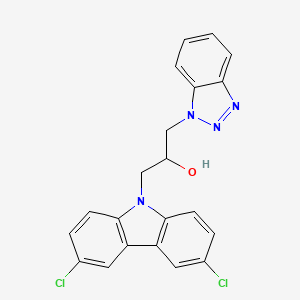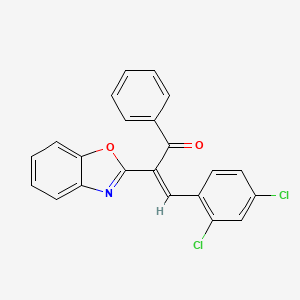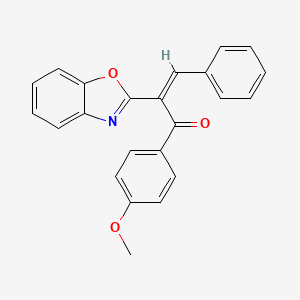![molecular formula C20H21Cl2N5O2 B15102639 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15102639.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is a complex organic compound that features a piperidine ring, a triazolopyridazine moiety, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Coupling Reactions: The final step involves coupling the piperidine derivative with the triazolopyridazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atoms could yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its effects on various biological pathways and receptors.
Biochemistry: It can be used to study enzyme interactions and inhibition.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog that lacks the triazolopyridazine moiety.
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine: A compound that contains the triazolopyridazine moiety but lacks the piperidine and chlorophenyl groups.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is unique due to its combination of a piperidine ring, a chlorophenyl group, and a triazolopyridazine moiety. This unique structure may confer specific biological activities and properties that are not present in simpler analogs or related compounds.
Propiedades
Fórmula molecular |
C20H21Cl2N5O2 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-4-14(5-7-15)20(29)10-12-26(13-11-20)19(28)3-1-2-17-23-24-18-9-8-16(22)25-27(17)18/h4-9,29H,1-3,10-13H2 |
Clave InChI |
RQJGYBUPWFQMFF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=NN=C4N3N=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102561.png)
![1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15102572.png)

![methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102579.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15102592.png)


![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B15102626.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102638.png)
![1-(Morpholin-4-yl)-3-(6-{[3-(propan-2-yloxy)propyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B15102648.png)
![(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B15102662.png)
